molecular formula C11H8BrNO2 B1440167 7-Bromo-8-methylquinoline-3-carboxylic acid CAS No. 1189107-65-0

7-Bromo-8-methylquinoline-3-carboxylic acid

Cat. No. B1440167
M. Wt: 266.09 g/mol
InChI Key: BVMNIAXJORZCRN-UHFFFAOYSA-N
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Description

“7-Bromo-8-methylquinoline-3-carboxylic acid” is a unique chemical compound with the empirical formula C11H8BrNO2 . It has a molecular weight of 266.09 and is typically found in solid form . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The InChI code for “7-Bromo-8-methylquinoline-3-carboxylic acid” is 1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15) . This indicates the presence of a bromine atom, a methyl group, and a carboxylic acid group attached to a quinoline core .


Physical And Chemical Properties Analysis

“7-Bromo-8-methylquinoline-3-carboxylic acid” is a solid compound . It has a molecular weight of 266.09 and an empirical formula of C11H8BrNO2 .

Scientific Research Applications

7-Bromo-8-methylquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H8BrNO2 . It’s a solid substance with a molecular weight of 266.09 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

In terms of its applications, it might serve as a building block for the synthesis of more complex quinoline-derived molecules with potential biological activities. Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Quinoline and its derivatives have a wide range of biological and pharmaceutical activities . They are present in numerous biological compounds, including:

  • Antimalarial agents : Quinoline-based drugs such as chloroquine and mefloquine have been used to treat malaria .
  • Antimicrobial and Antimycobacterial agents : Some quinoline derivatives have shown activity against various types of bacteria and mycobacteria .
  • Antidepressant and Anticonvulsant agents : Certain quinoline derivatives have potential uses in the treatment of depression and seizure disorders .
  • Antiviral and Anti-HIV agents : Quinoline derivatives have been studied for their potential antiviral activities, including against HIV .
  • Anticancer agents : Some quinoline derivatives have shown potential as anticancer agents .
  • Antihypertensive agents : Quinoline derivatives may have potential uses in the treatment of high blood pressure .

Quinoline and its derivatives have a wide range of biological and pharmaceutical activities . They are present in numerous biological compounds, including:

  • Antimalarial agents : Quinoline-based drugs such as chloroquine and mefloquine have been used to treat malaria .
  • Antimicrobial and Antimycobacterial agents : Some quinoline derivatives have shown activity against various types of bacteria and mycobacteria .
  • Antidepressant and Anticonvulsant agents : Certain quinoline derivatives have potential uses in the treatment of depression and seizure disorders .
  • Antiviral and Anti-HIV agents : Quinoline derivatives have been studied for their potential antiviral activities, including against HIV .
  • Anticancer agents : Some quinoline derivatives have shown potential as anticancer agents .
  • Antihypertensive agents : Quinoline derivatives may have potential uses in the treatment of high blood pressure .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . The safety information includes pictograms GHS07 and the signal word "Warning" . Hazard statements include H302 - H319, and precautionary statements include P305 + P351 + P338 .

properties

IUPAC Name

7-bromo-8-methylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMNIAXJORZCRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670992
Record name 7-Bromo-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-8-methylquinoline-3-carboxylic acid

CAS RN

1189107-65-0
Record name 7-Bromo-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1189107-65-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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